molecular formula C25H30INO3 B1673788 MONO-IODO AMIODARONE CAS No. 85642-08-6

MONO-IODO AMIODARONE

Cat. No.: B1673788
CAS No.: 85642-08-6
M. Wt: 519.4 g/mol
InChI Key: DKWLFFXBYKTKRM-UHFFFAOYSA-N
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Description

“(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone” is a compound that has been studied in the context of autophagy . It is also known as Desiodoamiodarone .


Molecular Structure Analysis

The molecular structure of this compound has been studied in complex with human SIRT3 . The crystal structure was determined using X-ray diffraction .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C25H29I2NO3 . The molecular weight is 649.3 g/mol . The compound has a XLogP3 value of 7.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 11 rotatable bonds .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

One of the primary areas of research involving compounds structurally related to "(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone" includes the development of synthesis methods for pharmaceutical intermediates. For instance, an alternative synthesis method for a key intermediate in the preparation of the antiarrhythmic drug, dronedarone hydrochloride, has been described, highlighting the compound's relevance in drug synthesis processes (P. RAJA GOPAL et al., 2012).

Antitumor and Antimicrobial Activities

Compounds bearing benzofuran moieties and similar structural features have been investigated for their potential antitumor and antimicrobial activities. For example, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester have been synthesized and evaluated as potent anti-tumor agents, underscoring the interest in benzofuran derivatives as candidates for cancer therapy (I. Hayakawa et al., 2004). Additionally, a series of novel benzofuran-based 1,2,3-triazoles has been synthesized, demonstrating significant antimicrobial activity, thus indicating the versatility of such compounds in developing new antimicrobial agents (V. Sunitha et al., 2017).

Analytical Methodologies

Research on compounds related to "(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone" also extends into the field of analytical chemistry, where such compounds are used as standards or targets in the development of new analytical methodologies. For example, the development and validation of ultra-high performance supercritical fluid chromatography (UHPSFC) methods for the quantitative determination of sunscreens in cosmetic samples demonstrate the application of these compounds in analytical and environmental chemistry (M. Khalikova et al., 2018).

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30INO3/c1-4-7-11-23-24(19-10-8-9-12-21(19)30-23)25(28)18-13-14-22(20(26)17-18)29-16-15-27(5-2)6-3/h8-10,12-14,17H,4-7,11,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWLFFXBYKTKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)OCCN(CC)CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234893
Record name L-6355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85642-08-6
Record name L-6355
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085642086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-6355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Butylbenzofuran-3-yl){4-[2-(diethylamino)ethoxy]-3-iodophenyl}methanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC6I46P5XX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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